Gardneramine

Descripción general

Descripción

Gardneramine is an orally active alkaloid . It acts like papaverine and has peripheral vascular diastolic effect, direct inhibition on myocardium, and central inhibition . It has shown antihypertensive, vasodilatation, and atrial inhibition effects in rabbit, dog, and guinea pig models . Additionally, Gardneramine inhibits the movement of smooth muscle organs such as the stomach and intestines .

Synthesis Analysis

A specific, sensitive, and robust analytical method based on UHPLC-MS/MS has been established for the quantification of Gardneramine in rat plasma and various tissues after intravenous administration . The analyte was extracted from plasma and tissue samples by protein precipitation with methanol .

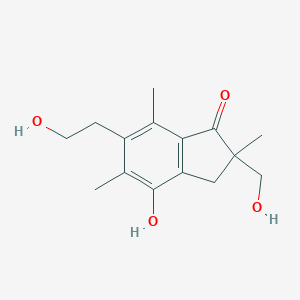

Molecular Structure Analysis

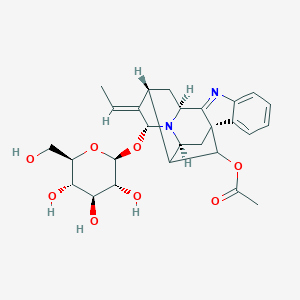

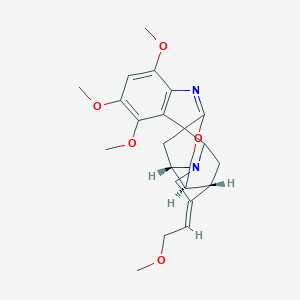

Gardneramine has a molecular weight of 412.48 and its formula is C23H28N2O5 . Its structure includes a total of 63 bonds, 35 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, and several rings of different sizes .

Physical And Chemical Properties Analysis

Gardneramine is a monoterpenoid indole alkaloid . It is found in the plant species Gardneria nutans Sieb., Gardneria multiflora Makino, Gardneria ovata Wall, and other Gardneria species . The physical and chemical properties of Gardneramine are yet to be extensively studied.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Tissue Distribution

Gardneramine has been studied for its pharmacokinetics and tissue distribution . A specific, sensitive, and robust analytical method based on UHPLC-MS/MS has been developed for quantification of Gardneramine in rat plasma and various tissues after intravenous administration . The results suggested that Gardneramine was well absorbed in plasma and all the other tissues tested in this study .

Nervous Depressive Effects

As a novel monoterpenoid indole alkaloid, Gardneramine has been confirmed to possess excellent nervous depressive effects . This property makes it a potential candidate for further research in the field of neurology and mental health.

Antagonist of Nicotinic Receptor

Gardneramine is known to be an antagonist of the nicotinic receptor by selectively inhibiting dimethylphenylpiperazinium-induced contraction . This significant finding provides the basis for the further in-depth drug-targeted research of Gardneramine as a novel anesthetic agent .

Potential Therapeutic for Brain-Related Diseases

Gardneramine can be easily taken up by the intestine and brain, which revealed that Gardneramine may be useful in the development of therapeutics for brain-related diseases .

Mecanismo De Acción

- Gardneramine primarily targets the nervous system. Previous studies have indicated that it possesses a hexamethonium-like action on the superior cervical ganglion, leading to the inhibition of parasympathetic ganglionic transmission .

- In vitro studies show that it inhibits atrial function in guinea pigs .

- In vivo experiments demonstrate that it decreases blood pressure in rabbits, increases blood flow rate, and produces vasodilation in dog hind limbs .

- Additionally, Gardneramine inhibits the movement of smooth muscle organs, such as the stomach and intestines .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Propiedades

IUPAC Name |

(12S,13S,16Z,17S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-26-6-5-12-10-25-15-9-23-18(25)7-13(12)14(15)11-30-22(23)24-20-16(27-2)8-17(28-3)21(29-4)19(20)23/h5,8,13-15,18H,6-7,9-11H2,1-4H3/b12-5+/t13-,14+,15+,18?,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMDDIPKIZTBHU-KPDHXFAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC/C=C/1\CN2[C@H]3CC45C2C[C@H]1[C@@H]3COC4=NC6=C5C(=C(C=C6OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gardneramine | |

CAS RN |

34274-91-4 | |

| Record name | Gardneramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034274914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

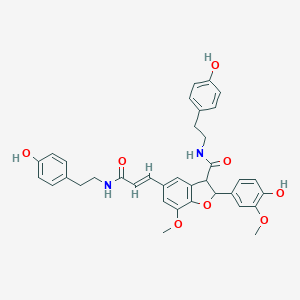

Feasible Synthetic Routes

Q & A

Q1: What is the primary pharmacological effect of Gardneramine?

A1: Gardneramine is a monoterpenoid indole alkaloid primarily known for its ganglion blocking effects. [, , ] This means it interferes with the transmission of nerve impulses through ganglia, which are clusters of nerve cell bodies found outside the central nervous system.

Q2: How does Gardneramine compare to other ganglion blockers in terms of potency and duration of action?

A2: Studies comparing Gardneramine to Hexamethonium, a standard ganglion blocker, showed that Gardneramine's effect is approximately half as potent in rabbits and a quarter as potent in rats. [] Additionally, the duration of action for Gardneramine is shorter compared to Hexamethonium. []

Q3: Where does Gardneramine exert its ganglion blocking effect?

A3: Research suggests that Gardneramine primarily acts by blocking nicotinic receptors within ganglia. This conclusion is based on its selective inhibition of Dimethylphenylpiperazinium (DMPP)-induced contractions in the dog urinary bladder, which are mediated by nicotinic receptors. []

Q4: Does Gardneramine affect neuromuscular transmission?

A4: While Gardneramine primarily acts on ganglia, studies show that it can also inhibit neuromuscular transmission to a lesser extent. [] This inhibition is weaker compared to d-Tubocurarine, a potent neuromuscular blocker. []

Q5: What is the chemical structure of Gardneramine?

A6: Gardneramine possesses a unique structure, featuring an iminoether ring as a masked oxindole moiety. [] Its structure has been elucidated through chemical modifications, spectroscopic analyses, and ultimately confirmed by X-ray crystallography. [, , ]

Q6: Are there any known structural analogs of Gardneramine? How do their activities compare?

A7: Yes, several structurally related alkaloids have been isolated from Gardneria species, including Gardnerine, Gardnutine, and Hydroxygardnutine. [, ] These compounds exhibit varying degrees of ganglion blocking activity. For example, Gardnerine is less potent than Gardneramine, while Gardnutine and Hydroxygardnutine demonstrate weaker effects on ganglionic transmission. []

Q7: Have any synthetic modifications been made to the Gardneramine structure?

A8: Although specific details about synthetic modifications are limited in the provided research, the isolation and characterization of 18-Demethylgardneramine [] and 18-Demethoxygardfloramine [] suggest that structural modifications are possible. Exploring these modifications could provide valuable insights into the structure-activity relationships of Gardneramine and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)